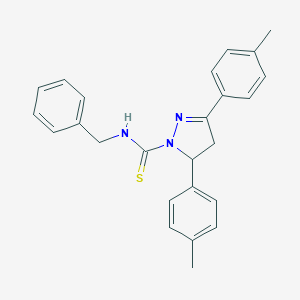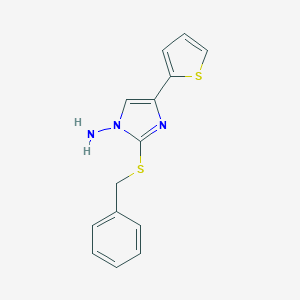
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as BMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMT is a thiosemicarbazone derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. However, it has been suggested that N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its biological activities by inhibiting key enzymes and molecular targets involved in various cellular processes. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to reduce oxidative stress and inflammation in various cell types. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported to have a protective effect on the nervous system, reducing neuronal damage and improving cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several advantages and limitations for lab experiments. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to exhibit potent biological activities at low concentrations, making it an attractive compound for drug development. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is also relatively easy to synthesize, allowing for large-scale production. However, N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has low solubility in aqueous solutions, which can limit its use in certain experiments. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide also has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide research. One area of interest is the development of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another area of interest is the optimization of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide synthesis to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its potential side effects.
Méthodes De Synthèse
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized using various methods, including the condensation of benzyl isothiocyanate and 1,3-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-thione, and the reaction of benzyl isothiocyanate with 3,5-bis(4-methylphenyl)-4-amino-1H-pyrazole-1-carbothioamide. The synthesis of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported to exhibit anticancer, antiviral, antifungal, and antimicrobial activities. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to have potential as an antioxidant, anti-inflammatory, and neuroprotective agent.
Propriétés
Formule moléculaire |
C25H25N3S |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
N-benzyl-3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C25H25N3S/c1-18-8-12-21(13-9-18)23-16-24(22-14-10-19(2)11-15-22)28(27-23)25(29)26-17-20-6-4-3-5-7-20/h3-15,24H,16-17H2,1-2H3,(H,26,29) |
Clé InChI |
CNFYQEQOIHOBOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(=NN2C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B292070.png)
![N-benzyl-N'-[4-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-1-yl]thiourea](/img/structure/B292071.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1H-imidazol-1-amine](/img/structure/B292074.png)
![4-allyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B292077.png)
![Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292079.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292083.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292084.png)
![Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292086.png)
![Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
![Ethyl 1-(4-chlorophenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292093.png)
![Ethyl 1-(3-chlorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292094.png)
![Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292095.png)
![Ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292096.png)